molecular formula C17H17F3N2O4S B1411906 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline CAS No. 1858251-05-4

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Cat. No.: B1411906
CAS No.: 1858251-05-4
M. Wt: 402.4 g/mol
InChI Key: JKVHSKBIMWRRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with morpholine in the presence of a base to form 4-(morpholin-4-yl)phenol.

    Sulfonylation: The phenol intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, to introduce the sulfonyl group, resulting in 4-(morpholin-4-ylsulfonyl)phenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoromethyl groups can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Morpholin-4-ylsulfonyl)phenoxy]aniline: Lacks the trifluoromethyl group, which can affect its reactivity and applications.

    4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-methyl aniline:

Uniqueness

4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-morpholin-4-ylsulfonylphenoxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O4S/c18-17(19,20)15-11-12(21)1-6-16(15)26-13-2-4-14(5-3-13)27(23,24)22-7-9-25-10-8-22/h1-6,11H,7-10,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVHSKBIMWRRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Reactant of Route 5
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.